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Compound of Interest

5-O-DMTr-2'-FU-methyl
Compound Name:
phosphonamidite

Cat. No.: B12381872

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-
Fluoro-2'-deoxyuridine (2'-FU) phosphonamidite. The information is tailored for researchers,
scientists, and professionals involved in drug development and oligonucleotide synthesis. This
document outlines the key physicochemical properties, expected spectroscopic data,
experimental protocols for data acquisition, and a logical workflow for the analysis of this critical
reagent.

Physicochemical Properties

2'-FU phosphonamidite, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-
fluorouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a key building block in
the synthesis of fluorine-modified oligonucleotides. The presence of the 2'-fluoro modification
imparts unique structural and functional properties to the resulting nucleic acid polymers,
including increased thermal stability of duplexes and enhanced nuclease resistance.
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Property Value

Chemical Formula C39H46FN4OsP[1][2]
Molecular Weight 748.8 g/mol [1][2]

CAS Number 146954-75-8[1][2]
Appearance White to off-white powder
Purity Typically =98% by HPLC
Storage -20°C[1]

Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for this specific
phosphonamidite is limited, this section provides expected values based on the analysis of
structurally similar compounds and general knowledge of phosphoramidite chemistry. The data
IS presented in a format that facilitates easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity
assessment of phosphoramidites. Key nuclei for the analysis of 2'-FU phosphonamidite are *H,
13C, 3P, and °F.

1H NMR Spectroscopy

The *H NMR spectrum of a phosphoramidite is complex, with distinct regions corresponding to
the different moieties of the molecule.
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Proton Expected Chemical Shift (ppm)
DMT Group (Aromatic) 6.8-7.5

Uracil (H5, H6) 5.0-6.0and 7.5-8.0

Sugar (H1") ~6.0

Sugar (Other) 35-55

DMT Group (OCH3) ~3.7

Cyanoethyl Group 24-28and 3.6-3.9

Diisopropy! Group 1.0-1.3and 3.5-3.8

13C NMR Spectroscopy

13C NMR provides further insight into the carbon framework of the molecule.

Carbon Expected Chemical Shift (ppm)
DMT Group (Aromatic) 113 - 160

Uracil (Carbonyls) 150 - 165

Uracil (C5, C6) 100 - 145

Sugar (C1) 85-95

Sugar (Other) 60 - 90

DMT Group (OCHs) ~55

Cyanoethyl Group ~20 (CH2) and ~117 (CN)
Diisopropy! Group ~20 (CHs) and ~43 (CH)

31P NMR Spectroscopy

3P NMR is particularly diagnostic for phosphoramidites, showing a characteristic signal for the
phosphorus(lll) center. Due to the chiral nature of the phosphorus atom, two diastereomers are
often observed.
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Phosphorus Expected Chemical Shift (ppm)

Phosphoramidite 140 - 155][3]

19F NMR Spectroscopy

The presence of the fluorine atom at the 2' position of the sugar provides a unique

spectroscopic handle.

Fluorine Expected Chemical Shift (ppm)

Highly dependent on the local electronic

2'-Fluoro . . - .
environment, but provides a distinct signal.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of
the phosphonamidite. High-resolution mass spectrometry (HRMS) is particularly useful for

confirming the exact mass.

lon Expected m/z
[M+H]* 749.3
[M+Na]* 771.3

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for
phosphoramidites. Instrument parameters should be optimized for the specific spectrometer

being used.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of the 2'-FU phosphonamidite in a
suitable deuterated solvent (e.g., CDCIs or CDsCN). The use of anhydrous solvents is crucial

to prevent hydrolysis of the phosphoramidite.
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e 1H NMR: Acquire a one-dimensional *H spectrum. Typical parameters include a 30-degree
pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR: Acquire a proton-decoupled 3C spectrum. Due to the lower natural abundance of
13C, a larger number of scans will be required.

e 3P NMR: Acquire a proton-decoupled 3P spectrum. This is a relatively quick experiment due
to the 100% natural abundance of 3P. The chemical shifts are typically referenced to an
external standard of 85% HsPOa.

e 19F NMR: Acquire a proton-decoupled 1°F spectrum.

Mass Spectrometry (LC-MS)

o Sample Preparation: Prepare a dilute solution of the phosphoramidite (e.g., 1 mg/mL) in an
appropriate solvent such as acetonitrile.

o Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and
elute with a gradient of acetonitrile in a suitable buffer (e.g., ammonium acetate).

o Mass Analysis: The eluent is introduced into the mass spectrometer. For structural
confirmation, an electrospray ionization (ESI) source in positive ion mode is commonly used.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and confirm the isotopic distribution pattern. Fragmentation data (MS/MS) can be used to
further confirm the structure.[4]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2'-FU
phosphonamidite.
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Caption: Workflow for Spectroscopic Analysis of 2'-FU Phosphonamidite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b12381872?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

